![molecular formula C9H10ClNO4S B1369914 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride CAS No. 918933-10-5](/img/structure/B1369914.png)
4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride
Overview
Description
4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride is a chemical compound with diverse applications in scientific research. It is an organic building block .
Molecular Structure Analysis
The empirical formula of 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride is C8H9ClO3S . Its molecular weight is 220.67 . The SMILES string representation is COc1ccc(cc1C)S(Cl)(=O)=O .Physical And Chemical Properties Analysis
4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride is a solid . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Synthesis of N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide : The compound was synthesized via condensation of 4-aminoacetophenone and 4-methoxybenzenesulfonyl chloride, revealing a V-shaped molecular structure and involving intramolecular hydrogen bonding and weak C—H⋯π interactions in the crystal lattice (Kobkeatthawin et al., 2013).
Derivatives Synthesis : N-(4-methoxy-3-nitrobenzyl) derivatives of nitrogen-containing heterocycles were synthesized, showcasing the reactivity of similar chemical structures with 4-methoxy-3-nitrobenzyl chloride and leading to a variety of derivatives (Harutyunyan, 2016).
Pharmaceutical Applications : Synthesis of N-(alkyl/aralkyl)-N-(4-methoxyphenethyl) benzene sulfonamides and their antibacterial activity against Escherichia coli were studied, demonstrating the potential pharmaceutical application of such compounds (Abbasi et al., 2019).
Photodynamic Therapy for Cancer : The synthesis and characterization of zinc phthalocyanine derivatives with significant potential for Type II photosensitizers in the treatment of cancer through photodynamic therapy were documented. The high singlet oxygen quantum yield and appropriate photodegradation quantum yield of these compounds underscore their potential in medical applications (Pişkin et al., 2020).
Synthesis of N-Methoxy-N-methylamides : The compound is utilized in the synthesis of N-Methoxy-N-methylamides from carboxylic acids using N-Methoxy-N-methylcarbamoyl chloride, showcasing its role in creating carbonyl functional groups through stable metal-chelated intermediates (Lee & Park, 2002).
Safety and Hazards
The safety data sheet for a related compound, benzenesulfonyl chloride, indicates that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . It is advisable to handle it with appropriate safety measures, including wearing protective clothing and ensuring good ventilation . The specific safety and hazard information for 4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride is not provided in the search results.
properties
IUPAC Name |
4-methoxy-3-(methylcarbamoyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO4S/c1-11-9(12)7-5-6(16(10,13)14)3-4-8(7)15-2/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBDWOMPMQJUKQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C=CC(=C1)S(=O)(=O)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-[(methylamino)carbonyl]benzenesulfonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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